

CARM1 substrate methylation by EZM2302

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Compound Focus: EZM 2302

CAS No.: 1628830-21-6

Cat. No.: S527695

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CARM1 Inhibitor Profile: EZM2302

Characteristic	Description
Chemical Identity	EZM2302 (GSK3359088); pyrazolopyridine-based small molecule [1]
Biochemical Potency (IC ₅₀)	6 ± 3 nM (biochemical assay) [1]
Cellular Potency	Nanomolar range (inhibition of PABP1 methylation, cell stasis) [1]
Binding Mode	Binds peptide substrate site; stabilizes inactive CARM1-SAH complex; non-competitive with SAM [2] [1]
Key Selectivity	>100-fold selective for CARM1 over 20 other histone methyltransferases [1]

Substrate Specificity of EZM2302

A key finding from recent research is that EZM2302 does not uniformly inhibit all CARM1 substrates. The table below summarizes its effects on known substrates.

Substrate Category	Example Substrates	Inhibited by EZM2302?	Notes / Functional Consequence
Non-Histone Proteins	p300, GAPDH, DRP1 [2]	Yes [2]	Inhibition disrupts cytoplasmic CARM1 functions [2]
Histone H3 Marks	H3R17me2a, H3R26me2a [2]	No (minimal effect) [2]	EZM2302 has minimal impact on these nuclear epigenetic marks [2]
Other Transcriptional Regulators	PABP1, SMB (Spliceosome component) [1]	Yes [1]	Linked to anti-proliferative effects in multiple myeloma [1]
Transcription Factor	C/EBP α (at arginine 35) [3]	Yes (by inference)	Inhibition biases cell differentiation toward macrophages [3]

This substrate-selective profile means EZM2302 inhibits cytoplasmic CARM1 functions and specific nuclear events without broadly altering histone H3 arginine methylation, unlike other inhibitors like TP-064 which broadly suppress both histone and non-histone methylation [2].

Experimental Evidence & Protocols

Key experimental methods from the literature are summarized below for your reference.

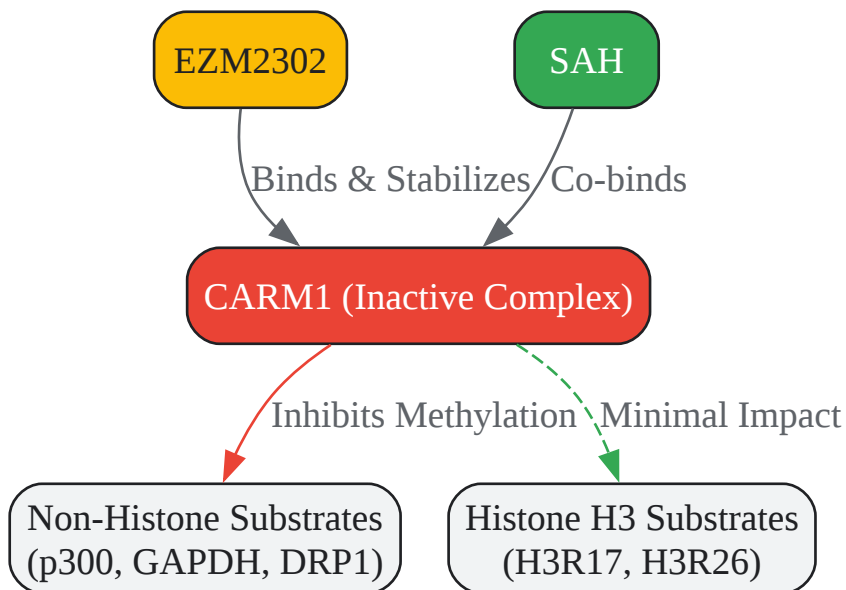
Experimental Goal	Key Methodologies	Critical Reagents & Controls
Assess CARM1 Inhibition in Cells	Immunoblotting with methylation-specific antibodies [2]	Antibodies: H3R17me2a (Abcam ab8284), H3R26me2a (EpigenTek A-3707), ADMA5825 (for general CARM1 substrates) [2]

| **Evaluate Functional Consequences** | • qPCR (autophagy-related genes) • Confocal microscopy (LC3 puncta formation) • Chromatin Immunoprecipitation (ChIP) [2] | Control: Use CARM1 knockout (KO) cells to confirm on-target effects [2] | | **Validate In Vivo Efficacy** | • Oral dosing in mouse xenograft models •

Tumor volume measurement • Analysis of substrate methylation in excised tumors [1] [4] | Cancer Models: Multiple myeloma [1], Lung adenocarcinoma (LUAD) & squamous cell carcinoma (LUSC) [4] |

EZM2302 Mechanism of Action Pathway

The following diagram illustrates the unique mechanism by which EZM2302 inhibits CARM1, leading to its substrate-selective effects.



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EZM2302 stabilizes an inactive CARM1-SAH complex, selectively blocking non-histone substrate methylation while sparing histone H3 marks [2] [1].

Research and Therapeutic Implications

The unique properties of EZM2302 make it a valuable tool for specific research and therapeutic scenarios.

- **For Basic Research:** Use EZM2302 to dissect the roles of **cytoplasmic, non-histone CARM1 methylation** (e.g., in metabolism, autophagy) without confounding effects from global histone methylation changes [2] [5].
- **For Therapeutic Development:** EZM2302 has shown promising **anti-tumor activity and synergy with immunotherapy**.

- It demonstrated **dose-dependent inhibition of tumor growth** in a multiple myeloma xenograft model [1].
- In models of lung adenocarcinomas and squamous cell carcinomas, combining EZM2302 with an **anti-PD-1 antibody produced synergistic effects**, overcoming resistance to immune checkpoint blockade alone [4].

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